2',3,4-Trihydroxychalcone

Overview

Description

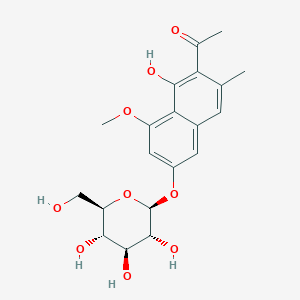

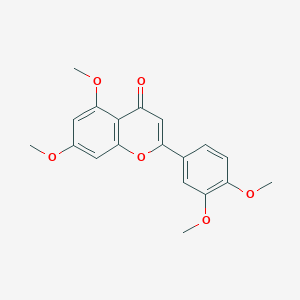

2’,3,4-Trihydroxychalcone is a naturally occurring flavonoid compound belonging to the chalcone family. Chalcones are characterized by their open-chain flavonoid structure, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 2’,3,4-Trihydroxychalcone is the estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in the regulation of genes and cell proliferation .

Mode of Action

2’,3,4-Trihydroxychalcone modulates the responses mediated by ERα . It alters the activity of ERα on gene regulation and cell proliferation without competing with estrogen for binding to ERα . This unique mode of action has led to 2’,3,4-Trihydroxychalcone being termed a "reprogramming compound" .

Biochemical Pathways

2’,3,4-Trihydroxychalcone affects the ERα-mediated responses in cells . When combined with estrogen, it produces a synergistic activation with ERα on reporter and endogenous genes . It also prevents the estrogen-induced activation of the MAPK pathway and c-MYC transcription .

Pharmacokinetics

Chalcones, the class of compounds to which 2’,3,4-trihydroxychalcone belongs, are known to exhibit diverse therapeutic and pharmacological activities

Result of Action

The action of 2’,3,4-Trihydroxychalcone results in the alteration of gene regulation and cell proliferation . It blocks the proliferation of MCF-7 breast cancer cells by preventing the estrogen-induced activation of MAPK and c-MYC transcription .

Action Environment

It is known that chalcones, in general, can modulate a number of signaling molecules and cascades related to disease modification

Biochemical Analysis

Biochemical Properties

2’,3,4-Trihydroxychalcone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to modulate estrogen receptor (ER)-mediated responses . It also exhibits promising activity against enzymes such as COX-1 and COX-2 . The nature of these interactions involves the modulation of the activity of these enzymes and proteins, thereby influencing various biochemical processes .

Cellular Effects

The effects of 2’,3,4-Trihydroxychalcone on cells are diverse and significant. It has been found to modulate estrogen receptor (ER)-mediated responses, thereby influencing gene regulation and cell proliferation . It also blocks the proliferation of MCF-7 breast cancer cells by preventing the E2-induced activation of MAPK and c-MYC transcription .

Molecular Mechanism

The molecular mechanism of action of 2’,3,4-Trihydroxychalcone involves its interaction with various biomolecules. It does not bind to the E2 binding site in ERα like selective estrogen receptor modulators (SERMs), but alters the activity of ERα on gene regulation and cell proliferation without competing with E2 for binding to ERα .

Temporal Effects in Laboratory Settings

It has been found to produce a synergistic activation with ERα on reporter and endogenous genes in human U2OS osteosarcoma cells .

Metabolic Pathways

2’,3,4-Trihydroxychalcone is involved in the flavonoid biosynthetic pathway . It interacts with various enzymes in this pathway, influencing metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,3,4-Trihydroxychalcone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an acetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction typically proceeds in an ethanol or methanol solvent, yielding the desired chalcone product after purification .

Industrial Production Methods: Industrial production of 2’,3,4-Trihydroxychalcone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: 2’,3,4-Trihydroxychalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted chalcones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.

Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.

Medicine: Explored for its anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Comparison with Similar Compounds

2’,3,4-Trihydroxychalcone can be compared with other chalcones, such as:

2’,4’,4-Trihydroxychalcone: Known for its similar antioxidant and anti-inflammatory properties.

2’,4’,3,4-Tetrahydroxychalcone: Exhibits potent anticancer activity.

2’,4-Dihydroxychalcone: Demonstrates moderate biological activities but is less potent compared to 2’,3,4-Trihydroxychalcone.

The uniqueness of 2’,3,4-Trihydroxychalcone lies in its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No. |

6272-43-1 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(Z)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12O4/c16-12-4-2-1-3-11(12)13(17)7-5-10-6-8-14(18)15(19)9-10/h1-9,16,18-19H/b7-5- |

InChI Key |

PSYVAIWGYVDYHN-ALCCZGGFSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C\C2=CC(=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |

Synonyms |

3-(3,4-Dihydroxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2',3,4-trihydroxychalcone metabolized in the body?

A1: Research using rat models shows that this compound undergoes methylation to form its 3-O-methyl ether. [] This conjugated metabolite is then excreted through bile and urine. [] Interestingly, the study also observed demethylation of other methylated chalcones (3-O-methylbutein and 4-O-methylbutein) both in vivo and in vitro when incubated with rat intestinal microflora. [] This suggests the gut microbiome plays a role in the metabolism of these compounds.

Q2: What are the reported biological activities of this compound and its derivatives?

A2: Studies indicate that this compound and its derivatives exhibit antioxidant and anti-inflammatory properties. [] Specifically, this compound demonstrated potent radical scavenging activity in the DPPH assay. [] Furthermore, its presence alongside other chalcones and flavonoids was identified in extracts from Stevia lucida, a plant known for its medicinal properties. [] This suggests potential therapeutic applications for this compound.

Q3: Are there any enzymatic applications for this compound?

A3: Research points towards the potential application of enzymes in modifying this compound. A study demonstrated the use of a novel thermophilic laccase-like multicopper oxidase from Thermothelomyces thermophila for the oxidative cyclization of this compound. [] This highlights the potential for enzymatic modification of this compound for various applications, including the synthesis of novel derivatives.

Q4: Can you explain the structure-activity relationship (SAR) studies conducted on this compound derivatives?

A4: Research synthesized various derivatives of this compound, modifying the phenolic hydroxyl groups through methylation, methylenation, protection, and prenylation. [] Bioactivity studies revealed that the presence of 3,4-dihydroxyl substituents was crucial for antioxidant activity in the DPPH and 13-lipooxygenase (LOX) assays. [] This suggests the importance of these specific hydroxyl groups for the observed bioactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)